molecular formula C23H23NO5 B2672158 3-(2-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929444-64-4

3-(2-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2672158
CAS RN: 929444-64-4
M. Wt: 393.439
InChI Key: MNRDOOKPXOEMCL-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Hydrogenation and Functional Group Transformations : Research has demonstrated the catalytic hydrogenation of dihydrooxazines, leading to a dynamic mixture of products that can be further transformed into amino alcohols or dihydrofurans under varied conditions. This process highlights the versatility of compounds with oxazine structures in synthetic chemistry, enabling the generation of diverse functional molecules (Sukhorukov et al., 2008).

Palladium-Catalyzed Oxidative Cyclization : Studies have explored the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes to yield tetrahydrofuran, dioxolane, and oxazoline derivatives, demonstrating a synthetic route to cyclic compounds that could be analogs or derivatives of the target compound. This method offers a pathway to synthesize complex cyclic structures from simpler precursors, showcasing the potential of palladium catalysis in crafting molecules with intricate rings (Bacchi et al., 2005).

Antimicrobial Activity of Derivatives : Research into triazole derivatives indicates the potential for antimicrobial applications. By synthesizing and testing various derivatives for antimicrobial activities, scientists have contributed to the understanding of how structural variations impact biological activity. This research avenue could be relevant for compounds related to the target structure, exploring their potential in medicinal chemistry (Bektaş et al., 2007).

Synthesis of Complex Cyclic Structures : The synthesis of complex cyclic structures, such as benzoxazin-ones and related compounds, has been extensively studied. These works contribute to the broader field of synthetic organic chemistry by providing routes to construct molecules with multiple rings and functional groups, potentially including structures similar to the compound of interest. Such research underpins the synthetic versatility and application potential of cyclic compounds in developing pharmaceuticals and materials (Nicolaides et al., 1996).

Metal Complex Formation : Investigations into the reactions of cyclic compounds with metal ions to form complexes have revealed insights into their coordination chemistry. This research area is crucial for understanding the physicochemical properties of cyclic compounds when bound to metals, which could have implications in catalysis, materials science, and bioinorganic chemistry (Souza et al., 1995).

properties

IUPAC Name

3-(2-methoxyphenyl)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-26-20-7-3-2-6-16(20)19-13-28-23-17(22(19)25)8-9-21-18(23)12-24(14-29-21)11-15-5-4-10-27-15/h2-3,6-9,13,15H,4-5,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRDOOKPXOEMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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